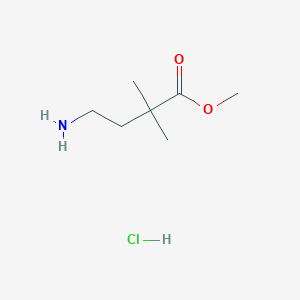
1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride
Descripción general
Descripción
The compound “1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride” is likely an organic compound that contains a fluorophenyl group and a butylamine group . The presence of fluorine atoms and the amine group could suggest that this compound might have some biological activity, but without specific studies, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound would consist of a 2,6-difluorophenyl group attached to a 3-methylbutan-1-amine via a single bond . The presence of the fluorine atoms could influence the electronic properties of the phenyl ring, and the amine group could participate in hydrogen bonding.Chemical Reactions Analysis
As an organic compound containing a phenyl ring and an amine group, this compound could potentially undergo a variety of chemical reactions . The amine group could act as a nucleophile in reactions, and the phenyl ring could undergo electrophilic aromatic substitution reactions, especially at the positions ortho and para to the amine group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the fluorine atoms could increase the compound’s lipophilicity, and the amine group could allow it to form salts with acids, which could influence its solubility properties.Aplicaciones Científicas De Investigación
Synthesis of β-Aminoketones
Makarova et al. (2002) demonstrated the synthesis of β-aminoketones via the Mannich reaction, a method potentially applicable to "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" for generating novel organic compounds with potential pharmaceutical applications (Makarova, Moiseev, & Zemtsova, 2002).
Study of Complex Formation
Research by Castaneda et al. (2001) on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines could provide insights into the intermolecular interactions and complex formation capabilities of compounds like "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" (Castaneda, Denisov, & Schreiber, 2001).
Fluorinated Amino Acids Synthesis
Pigza et al. (2009) outlined a method for the synthesis of fluorinated amino acids, demonstrating the potential of fluorinated compounds in medicinal chemistry and drug design, highlighting a pathway that might be applicable for derivatives of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" (Pigza, Quach, & Molinski, 2009).
Synthesis of Morpholinol Derivatives
Cheng Chuan (2011) synthesized a compound showcasing the versatility of difluorophenyl-containing compounds in generating bioactive molecules, suggesting the potential of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" in producing pharmacologically relevant derivatives (Cheng Chuan, 2011).
Aminolysis of Nitroamino Pyrimidinones
Novakov et al. (2017) explored the aminolysis of a difluorophenyl-containing compound, providing a framework for understanding the reactivity and potential transformations of "1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride" in organic synthesis (Novakov, Brunilina, & Vernigora, 2017).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)6-10(14)11-8(12)4-3-5-9(11)13;/h3-5,7,10H,6,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUFOMCUVHKNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C=CC=C1F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



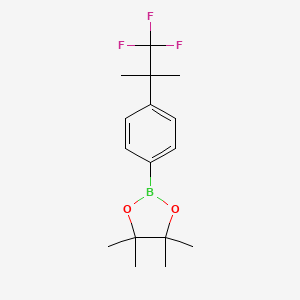
![tert-Butyl 4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B1457987.png)

![1-[4-(Dimethoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1457993.png)

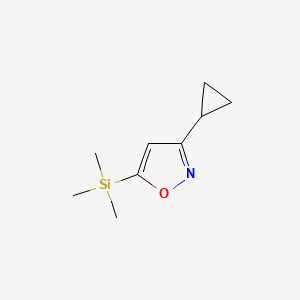
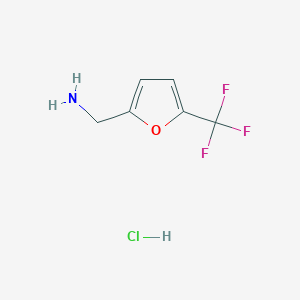
![[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1458000.png)
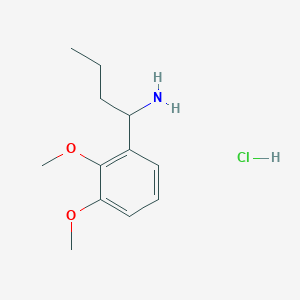


![1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1458006.png)

